N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10864766
InChI: InChI=1S/C19H18N2O/c1-21(2)16-10-6-9-15(13-16)20-19(22)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,20,22)
SMILES: CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C19H18N2O
Molecular Weight: 290.4 g/mol

N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide

CAS No.:

Cat. No.: VC10864766

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide -

Molecular Formula C19H18N2O
Molecular Weight 290.4 g/mol
IUPAC Name N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C19H18N2O/c1-21(2)16-10-6-9-15(13-16)20-19(22)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,20,22)
Standard InChI Key BRCRARDIUXSNET-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Canonical SMILES CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Chemical Structure and Molecular Properties

Core Structural Features

N-[3-(Dimethylamino)phenyl]naphthalene-1-carboxamide consists of two aromatic systems: a naphthalene ring and a phenyl group. The naphthalene moiety provides a planar, hydrophobic structure, while the phenyl ring is functionalized with a dimethylamino group (-N(CH3_3)2_2) at the meta position. These groups are connected via a carboxamide linkage (-NH-C(=O)-), which introduces polarity and hydrogen-bonding potential.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameN-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide
Molecular FormulaC19H18N2O\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}
Molecular Weight290.4 g/mol
Canonical SMILESCN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Solubility (Water)6.1 µg/mL
PubChem CID689386

The dimethylamino group enhances solubility in polar aprotic solvents, while the naphthalene system contributes to π-π stacking interactions, making the compound suitable for supramolecular applications.

Synthesis and Reaction Pathways

Proposed Synthesis Routes

While explicit protocols for N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide are scarce, its synthesis likely follows established carboxamide formation strategies. A plausible route involves a condensation reaction between 3-(dimethylamino)aniline and naphthalene-1-carboxylic acid (or its acid chloride) using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Scheme:

Naphthalene-1-carboxylic acid+3-(Dimethylamino)anilineDCC/EDC, BaseN-[3-(Dimethylamino)phenyl]naphthalene-1-carboxamide\text{Naphthalene-1-carboxylic acid} + \text{3-(Dimethylamino)aniline} \xrightarrow{\text{DCC/EDC, Base}} \text{N-[3-(Dimethylamino)phenyl]naphthalene-1-carboxamide}

This method mirrors procedures for analogous carboxamides, where the coupling agent activates the carboxylic acid for nucleophilic attack by the amine.

Industrial-Scale Considerations

Patent literature on related naphthalene derivatives (e.g., N-methyl-1-naphthalenemethanamine) reveals scalable approaches using phase-transfer catalysts and mild bases . For example, the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of tetra-n-butylammonium bromide and potassium hydroxide yields intermediates that could inform analogous syntheses . Such methods emphasize cost-efficiency and avoidance of hydrogenation steps, which are hazardous and require specialized equipment .

Challenges and Future Prospects

Synthetic Optimization

Current methods lack detailed yield and purity data. Future work should explore:

  • Green chemistry approaches: Solvent-free reactions or biocatalysts.

  • Crystallography: Single-crystal X-ray studies to confirm conformation.

Application-Specific Studies

  • Thermal stability assays: For materials science applications.

  • In vitro toxicity screening: To assess biomedical potential.

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290.3583 g/mol